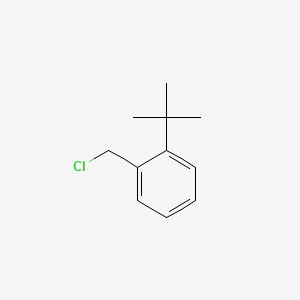

2-tert-Butylbenzyl chloride

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “2-tert-Butylbenzyl chloride” consists of a benzene ring with a tert-butyl group and a methyl group attached to it . The compound has a molecular weight of 182.69 g/mol .

Physical And Chemical Properties Analysis

“2-tert-Butylbenzyl chloride” is a colorless liquid with a boiling point of 240-242 °C. Its melting point is -25 °C. It has a slightly sweet odor that is characteristic of aromatic compounds. The compound is soluble in organic solvents such as ether, benzene, and chloroform.

Applications De Recherche Scientifique

High-Resolution Rotational Spectroscopy

2-tert-Butylbenzyl chloride: is used in high-resolution rotational spectroscopy to determine molecular parameters of isotopologues . This method involves detecting rotational spectra of chemical reactions in the gas phase, which is crucial for understanding molecular structures and electron distribution.

Quantum Chemistry Calculations

The compound serves as a model for quantum chemistry calculations to facilitate spectroscopic assignments . These calculations are essential for predicting molecular behavior and interactions, which are fundamental in designing new materials and drugs.

Torsional Oscillation Research

Researchers use 2-tert-Butylbenzyl chloride to study torsional oscillation, which helps in understanding the dynamics of molecular motion . This knowledge is applied in material science and engineering to develop substances with desired mechanical properties.

Hyperfine Coupling Effect Studies

The compound is also instrumental in researching the hyperfine coupling effect of halogen nuclei . This research has implications in nuclear magnetic resonance (NMR) spectroscopy, which is widely used in chemical analysis and medical imaging.

Chemical Detection and Sensing

Due to its unique molecular fingerprints, 2-tert-Butylbenzyl chloride can be used for chemical detection and sensing . This application is significant in environmental monitoring and the detection of hazardous substances.

Isotopologue Sensing

The compound’s isotopologues can be detected in trace amounts during chemical processes, which is vital for monitoring chemical reactions and ensuring product purity .

Molecular Structure Elucidation

2-tert-Butylbenzyl chloride: aids in elucidating the three-dimensional structures of free molecules . This is crucial in the field of structural biology, where understanding the shape of molecules like proteins can lead to breakthroughs in drug design.

Development of Spectrometers

Lastly, the compound is used in the development and testing of new spectrometer technologies . These advancements improve the accuracy and capability of chemical detection instruments used across various scientific disciplines.

Safety And Hazards

Propriétés

IUPAC Name |

1-tert-butyl-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNALCYSVKFCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069088 | |

| Record name | 2-tert-Butylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butylbenzyl chloride | |

CAS RN |

56240-38-1 | |

| Record name | 1-(Chloromethyl)-2-(1,1-dimethylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56240-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056240381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)